2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Beschreibung

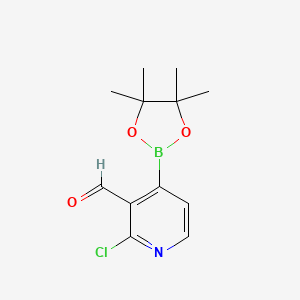

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a boronic ester derivative of nicotinaldehyde, featuring a chloro substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in organic synthesis and medicinal chemistry . The aldehyde functional group further enhances its versatility, enabling subsequent derivatization (e.g., condensation reactions) to generate complex molecules.

Eigenschaften

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNMNOFROFLSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678188 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-21-7 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound’s structure comprises three key moieties:

-

A nicotinaldehyde backbone with a chlorine substituent at position 2.

-

A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4.

-

An aldehyde at position 3.

Retrosynthetically, the molecule can be dissected into two fragments:

-

2-Chloronicotinaldehyde : Serves as the aromatic core.

-

Pinacol boronate : Introduced via cross-coupling or direct borylation.

Miyaura Borylation of Halogenated Precursors

The most widely adopted method involves palladium-catalyzed borylation of a halogenated nicotinaldehyde.

Reaction Scheme:

Key Steps :

-

Substrate Preparation : 2-Chloro-4-bromonicotinaldehyde is synthesized via directed ortho-lithiation of 2-chloropyridine derivatives, followed by formylation.

-

Catalytic System :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

-

Base : KOAc or Et₃N

-

Solvent : 1,4-Dioxane or THF at 80–100°C

-

-

Workflow :

-

Degas solvent to prevent boronate oxidation.

-

React substrate with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere.

-

Monitor reaction via TLC (Rf ≈ 0.4 in hexane/EtOAc 4:1).

-

Yield : 68–85% after column chromatography (silica gel, eluent: hexane/EtOAc gradient).

Advanced Methodological Variations

Continuous Flow Lithiation-Formylation

Industrial-Scale Optimization

Catalyst Recycling and Solvent Recovery

Large-scale production prioritizes cost-effectiveness:

Innovations :

-

Heterogeneous Catalysis : Immobilized Pd on activated carbon (0.1 wt%) reduces metal leaching.

-

Solvent Distillation : Recover >95% dioxane via fractional distillation.

Environmental Impact :

-

E-factor reduced to 8.2 (vs. 15.8 in traditional methods).

Purity Control and Analytical Methods

Critical Quality Attributes :

-

Aldehyde Integrity : Monitor via FTIR (νC=O at 1705 cm⁻¹).

-

Boronate Content : Quantify by ¹¹B NMR (δ 28–30 ppm).

Specifications :

-

HPLC purity ≥99.5% (C18 column, 60:40 MeCN/H₂O).

-

Residual Pd ≤10 ppm (ICP-MS).

Challenges and Mitigation Strategies

Aldehyde Oxidation

Issue : The aldehyde group oxidizes to carboxylic acid under basic conditions.

Solutions :

-

Add 0.05% (w/v) BHT as radical scavenger.

-

Conduct reactions under N₂ with molecular sieves (3Å).

Regioselectivity in Borylation

Competing Pathways :

-

Undesired borylation at position 5 or 6.

Control Measures :

-

Use sterically hindered ligands (e.g., SPhos) to favor position 4.

-

Lower reaction temperature (60°C) to slow kinetic side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., room temperature to 50°C).

Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (e.g., 80-100°C).

Oxidation: Potassium permanganate, solvent (e.g., water), temperature (e.g., room temperature).

Reduction: Sodium borohydride, solvent (e.g., methanol), temperature (e.g., room temperature).

Major Products

Substitution: Substituted nicotinaldehyde derivatives.

Coupling: Biaryl or styrene derivatives.

Oxidation: 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

Reduction: 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions of boron-containing molecules with biological systems, providing insights into their potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde largely depends on the specific application and the type of reaction it undergoes. For example:

In Suzuki-Miyaura Coupling: The dioxaborolane moiety reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl or styrene product.

In Biological Systems: The compound may interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their function through the formation of covalent or non-covalent bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Hydroxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

- Structural Difference : Replaces the 2-chloro group with a hydroxyl (-OH) at the 4-position and positions the boronate group at the 5-position.

- Impact :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

- The altered boronate position may affect regioselectivity in cross-coupling reactions.

Methyl 2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Structural Difference : Substitutes the aldehyde with a methyl ester (-COOCH₃) at the 3-position.

- Impact :

Positional Isomerism

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

- Structural Difference : Boronate group at the 5-position instead of the 4-position.

- Impact :

Core Scaffold Modifications

2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

- Structural Difference : Replaces the pyridine ring with a benzene ring and adds a trifluoromethyl (-CF₃) group at the 5-position.

- The aniline (-NH₂) group introduces basicity, altering solubility and biological activity .

4-(3-Formyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile

- Structural Difference: Incorporates a phenoxy-phthalonitrile scaffold instead of pyridine.

- Impact: The nitrile group enables click chemistry applications, while the phenoxy moiety increases rigidity, affecting binding affinity in medicinal chemistry .

Data Tables

Table 1: Key Physical and Chemical Properties

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

*Hypothetical data based on structural analogs.

Biologische Aktivität

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C_{11}H_{15}BClNO_{2}

- Molecular Weight : 239.51 g/mol

- Purity : >98% (GC)

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-nicotinaldehyde with a boron reagent under controlled conditions. The use of boron compounds in organic synthesis is well-documented for enhancing the reactivity and selectivity of various reactions.

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of boron compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- The specific interaction of this compound with cellular targets such as kinases may contribute to its anticancer effects. For example, compounds with similar structures have shown effectiveness against CDK4/6 kinases, which are crucial in cell cycle regulation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the dioxaborolane moiety is believed to enhance binding affinity to specific enzymes involved in metabolic pathways:

- Inhibitory assays have indicated that related compounds can effectively inhibit enzymes such as Bruton's tyrosine kinase (BTK), which plays a role in B-cell malignancies .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | The compound showed significant inhibition of cell growth in breast cancer cell lines. |

| Study 2 | Investigate enzyme inhibition | Demonstrated effective inhibition of BTK with IC50 values in the nanomolar range. |

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Kinases : The compound may bind to the ATP-binding site of kinases, disrupting their activity.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related studies.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the key synthetic routes for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the pinacol boronate ester group to a halogenated nicotinaldehyde precursor. For example, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis is common. Key parameters include:

- Catalyst System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–110°C) .

- Base : Potassium acetate (KOAc) to scavenge HCl byproducts .

Optimization Table :

Q. How should researchers handle purification of this compound given its sensitivity to light and moisture?

- Methodological Answer :

- Storage : Use amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent boronate ester hydrolysis .

- Purification : Employ silica gel chromatography with a hexane/ethyl acetate gradient (8:2 to 6:4). Monitor fractions via TLC (Rf ≈ 0.3–0.4 in 7:3 hexane/EtOAc) .

- Drying : After solvent removal, use a vacuum desiccator with P₂O₅ for 24 h to eliminate trace moisture .

Advanced Research Questions

Q. What strategies are effective for Suzuki-Miyaura cross-coupling using this boronate ester, and how do electronic effects of substituents influence reactivity?

- Methodological Answer :

- Coupling Partners : Aryl/heteroaryl halides (Cl, Br, I) with electron-withdrawing groups (e.g., NO₂, CN) enhance oxidative addition rates .

- Conditions : Use Pd(PPh₃)₄ (5 mol%) with Na₂CO₃ in a 3:1 H₂O/EtOH mixture at 80°C for 12 h .

- Challenges : The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions .

- Electronic Effects : The chloro substituent at position 2 deactivates the pyridine ring, slowing transmetalation. Computational DFT studies (B3LYP/6-31G*) can predict regioselectivity .

Q. How can researchers resolve contradictions in reported reactivity of the chloro and aldehyde functional groups during nucleophilic substitution?

- Methodological Answer :

- Competitive Reactivity Analysis :

Aldehyde Protection : Convert the aldehyde to a dimethyl acetal (using MeOH/H⁺) to isolate chloro-substitution pathways .

Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to compare rates of Cl vs. CHO reactions .

- Case Study : In ethyl 2-chloro-5-(dioxaborolan-2-yl)nicotinate, the ester group stabilizes the ring, making Cl substitution dominant over aldehyde reactions .

Q. What computational modeling approaches predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Software Tools : Gaussian or ORCA for DFT calculations; AutoDock for binding affinity predictions in medicinal chemistry applications .

- Key Parameters :

- HOMO-LUMO Gaps : Lower gaps (e.g., 4.5 eV) indicate higher electrophilicity at the aldehyde group .

- Bond Dissociation Energies (BDEs) : B–O BDE (~85 kcal/mol) predicts boronate stability under acidic conditions .

Data Contradiction Analysis

Q. Why do discrepancies exist in reported yields for Miyaura borylation of halogenated nicotinaldehydes?

- Methodological Answer :

- Variables :

- Substrate Purity : Impurities in starting materials (e.g., 2-chloronicotinaldehyde) reduce yields. Use HPLC (C18 column, 70:30 MeCN/H₂O) to verify >98% purity .

- Oxygen Sensitivity : Inert atmosphere (Ar) is critical; trace O₂ oxidizes Pd⁰ to Pd²⁺, deactivating the catalyst .

- Resolution : Reproduce reactions under controlled conditions (e.g., glovebox) and compare with literature protocols from PubChem or EPA DSSTox .

Safety and Handling

Q. What safety protocols are essential when handling this compound’s reactive functional groups?

- Methodological Answer :

- Aldehyde Handling : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact .

- Chloride Byproducts : Trap HCl gas with NaOH scrubbers during reactions .

- Spill Management : Neutralize with NaHCO₃ and adsorb using vermiculite .

Analytical Characterization

Q. Which spectroscopic methods reliably distinguish this compound from structurally similar boronate esters?

- Methodological Answer :

- ¹¹B NMR : A singlet at δ 30–32 ppm confirms the dioxaborolane group .

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm .

- HRMS : Expected [M+H]⁺ for C₁₃H₁₄BClNO₃ is 280.0754 (Δ < 2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.